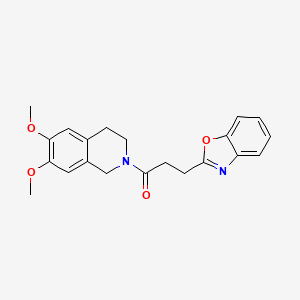![molecular formula C14H12ClN3O2 B7682786 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of Janus kinase 3 (JAK3) and has been found to have significant immunosuppressive effects. In
Mécanisme D'action
The mechanism of action of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide is through the inhibition of Janus kinase 3 (JAK3). JAK3 is a key enzyme involved in the signaling pathway of cytokines, which are important regulators of the immune system. By inhibiting JAK3, 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide reduces the production of cytokines and thereby suppresses the immune response.
Biochemical and physiological effects:
The biochemical and physiological effects of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide are primarily related to its immunosuppressive effects. It has been found to reduce the production of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), and interleukin-6 (IL-6), as well as interferon-gamma (IFN-gamma). Additionally, it has been shown to reduce the proliferation of T-cells and B-cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide for lab experiments is its specificity for JAK3. This allows for more targeted and precise studies of the effects of JAK3 inhibition. However, one of the limitations of this compound is its potential toxicity, particularly at high doses. Careful dose-response studies are necessary to ensure that the compound is being used safely and effectively.
Orientations Futures
There are several future directions for research on 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide. One area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, it may have applications in the treatment of other inflammatory conditions such as inflammatory bowel disease. Further studies are also needed to better understand the potential toxicity of this compound and to develop safer and more effective dosing strategies. Finally, there may be potential for the development of new JAK3 inhibitors based on the structure of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide, which could have improved specificity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-aminopyridine to form the desired product. The final compound is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant immunosuppressive effects and has been investigated as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, it has been studied for its potential use in organ transplantation and the treatment of graft-versus-host disease.
Propriétés
IUPAC Name |
5-[(4-chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-8-6-9(15)2-4-11(8)14(20)18-10-3-5-12(13(16)19)17-7-10/h2-7H,1H3,(H2,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFIIAWBWDTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC2=CN=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)